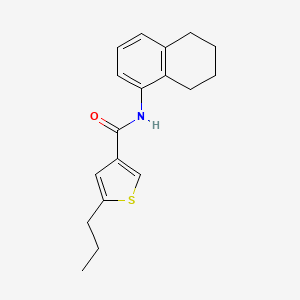
1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol, also known as Loperamide, is a synthetic opioid drug that is used to treat diarrhea. It belongs to the class of drugs known as antidiarrheals and works by slowing down the movement of the intestines. Loperamide is a widely studied drug, and its mechanism of action and physiological effects have been extensively researched.
作用機序
1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol works by binding to the mu-opioid receptors in the gastrointestinal tract, which slows down the movement of the intestines and reduces the frequency and volume of bowel movements. It also increases the tone of the anal sphincter, which reduces the urgency to defecate.
Biochemical and Physiological Effects:
1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the absorption of water and electrolytes from the intestines, which helps to reduce diarrhea. 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol also reduces the secretion of water and electrolytes into the intestines, which further helps to reduce diarrhea. It has been shown to have a minimal effect on the central nervous system, which reduces the risk of addiction and abuse.
実験室実験の利点と制限
1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol has a number of advantages for use in lab experiments. It is a well-studied drug, and its mechanism of action and physiological effects are well understood. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol is a synthetic drug, and its effects may not be representative of natural compounds. Additionally, its effects may vary depending on the dosage and duration of exposure.
将来の方向性
There are a number of potential future directions for the study of 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol. It may be useful in the development of new treatments for gastrointestinal disorders, such as inflammatory bowel disease and irritable bowel syndrome. It may also be useful in the development of new treatments for opioid addiction, as it has been shown to bind to the same receptors as opioids but does not produce the same euphoric effects. Further research is needed to fully understand the potential applications of 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol.
合成法
The synthesis of 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol involves the condensation of 4-cyano-2-methoxy-1-naphthol with 1,2,3,4-tetrahydroisoquinoline in the presence of a strong base. The resulting product is then reduced to the corresponding octahydro-isoquinolinol derivative, which is 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol.
科学的研究の応用
1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its antidiarrheal properties and has been shown to be effective in treating acute and chronic diarrhea. It is also used in the management of inflammatory bowel disease and irritable bowel syndrome. 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol has been studied for its potential use in the treatment of opioid addiction, as it binds to the same receptors as opioids but does not produce the same euphoric effects.
特性
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-23-17-10-9-14-6-2-3-7-15(14)18(17)19-16-8-4-5-11-20(16,22)12-13-21-19/h2-3,6-7,9-10,16,19,21-22H,4-5,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCTZAPSIHIEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C4CCCCC4(CCN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-({[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6009665.png)
![methyl 1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinecarboxylate](/img/structure/B6009667.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009675.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-isopropyl-3-pyrrolidinyl)methyl]methylamine](/img/structure/B6009680.png)
![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![2-[4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6009705.png)
![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)


![5-(2,1,3-benzothiadiazol-4-yl)-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-g]quinolin-7-one](/img/structure/B6009729.png)
![N-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6009741.png)
![5-({[4-(4-morpholinyl)phenyl]amino}methylene)-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009750.png)